Vipivotide tetraxetan Linker -

Vipivotide tetraxetan Linker

Catalog Number: EVT-271139
CAS Number:
Molecular Formula: C33H45N5O9
Molecular Weight: 655.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The vipivotide tetraxetan linker is a crucial component of the radiopharmaceutical lutetium (177Lu) vipivotide tetraxetan, used for targeted radionuclide therapy in prostate cancer. [] It acts as a bridge, connecting the prostate-specific membrane antigen (PSMA)-targeting moiety (vipivotide) to the radioactive isotope lutetium-177. This linker plays a vital role in the drug's efficacy by facilitating the delivery of targeted radiation to PSMA-expressing cancer cells while minimizing off-target effects. []

Mechanism of Action
  • Targeted Binding: The vipivotide moiety of the drug exhibits high affinity for prostate-specific membrane antigen (PSMA), a protein overexpressed on the surface of prostate cancer cells. [, ]
  • Internalization and Radiation: Upon binding to PSMA, the drug, including the linker component, is internalized by the cancer cell. Once inside, the beta-emitting radioisotope lutetium-177 releases radiation, damaging the DNA of the cancer cells and leading to cell death. [, ] The linker's stability within the cell is crucial to ensure localized radiation delivery.
Applications
  • Metastatic Castration-Resistant Prostate Cancer (mCRPC): Clinical trials, such as the VISION trial, have demonstrated the efficacy of lutetium (177Lu) vipivotide tetraxetan in improving overall survival and progression-free survival in patients with PSMA-positive mCRPC who have received prior treatment with androgen receptor pathway inhibitors and taxane-based chemotherapy. [, ]
  • Potentially Earlier Stages of Prostate Cancer: Ongoing research is exploring the use of lutetium (177Lu) vipivotide tetraxetan in earlier stages of prostate cancer, including metastatic castrate-sensitive prostate cancer. [, ]
Future Directions
  • Combination Therapies: Investigating the use of lutetium (177Lu) vipivotide tetraxetan in combination with other anti-cancer agents, such as PARP inhibitors or chemotherapies, to improve treatment outcomes. [, ]
  • Personalized Medicine: Developing strategies to personalize treatment with lutetium (177Lu) vipivotide tetraxetan based on individual patient characteristics, such as PSMA expression levels and tumor burden. []

Lutetium Lu 177 vipivotide tetraxetan (Pluvicto, 177Lu-PSMA-617)

    Compound Description: Lutetium Lu 177 vipivotide tetraxetan is a first-in-class targeted radionuclide therapy for treating metastatic castration-resistant prostate cancer (mCRPC). [, ] It was approved by the FDA in March 2022. [, ] The drug consists of a PSMA-targeting peptidomimetic moiety (vipivotide tetraxetan), a linker, and a radionuclide chelator attached to the beta-emitting radioisotope lutetium-177. [, ] Upon administration, it binds to PSMA on prostate cancer cells, delivering targeted radiation for cell death. []

177Lu-DOTATATE (Lutathera)

    Compound Description: 177Lu-DOTATATE is a radioconjugate consisting of the somatostatin antagonistic peptide DOTA-JR11 linked to the beta-emitting radioisotope lutetium-177. [] It received FDA approval in 2018 for treating somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs). [] The compound works by binding to somatostatin receptors on neuroendocrine tumor cells, delivering targeted radiation. []

    Relevance: While the targeting moiety differs, 177Lu-DOTATATE shares a key structural similarity with lutetium Lu 177 vipivotide tetraxetan: both utilize lutetium-177 as the radioisotope for therapy. [, ] This comparison highlights the use of different targeting moieties in conjunction with the same radioisotope for treating different types of cancer, showcasing the versatility of this approach.

225Ac-J591

    Compound Description: 225Ac-J591 is a radiopharmaceutical therapy under investigation that combines the alpha-emitting radioisotope actinium-225 with the J591 antibody. [] It targets PSMA in patients with mCRPC, particularly those who have undergone prior 177Lu-PSMA treatment. [] The drug is currently being evaluated in a Phase I/II dose-escalation study to determine its safety and efficacy. []

    Relevance: 225Ac-J591 shares a similar target (PSMA) with lutetium Lu 177 vipivotide tetraxetan, making it relevant for understanding the different approaches to target the same antigen. [] While "vipivotide tetraxetan linker" connects a peptidomimetic moiety in Pluvicto, 225Ac-J591 utilizes a different targeting strategy with an antibody. This contrast highlights the diverse methods of targeting PSMA in radionuclide therapies.

Properties

Product Name

Vipivotide tetraxetan Linker

IUPAC Name

(2S)-2-[[(1S)-5-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid

Molecular Formula

C33H45N5O9

Molecular Weight

655.7 g/mol

InChI

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)/t20?,23?,25-,26-,27-/m0/s1

InChI Key

JHWCOTSIOATVKA-MOTXCXSHSA-N

SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

JUN68744; JUN-68744; JUN 68744; PSMA-617-linker; PSMA 617-linker; PSMA617-linker;

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.